4-Dimethylaminophenylglyoxal hydrate
CAS No.: 1171790-84-3
Cat. No.: VC11983372
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171790-84-3 |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | 2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate |
Standard InChI | InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 |
Standard InChI Key | YOKMNOZLZXDGBI-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)C(=O)C=O.O |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)C=O.O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 4-dimethylaminophenylglyoxal hydrate consists of a phenyl ring substituted with a dimethylamino group (-N(CH₃)₂) at the fourth position and a glyoxal hydrate group (-C(O)CHO·H₂O) at the first position. The glyoxal moiety exists in its hydrated form, which stabilizes the aldehyde groups through hydrogen bonding . Computational models suggest that the dimethylamino group induces electron-donating effects, altering the electronic distribution across the phenyl ring and influencing reactivity .
Crystallographic Data
Though single-crystal X-ray diffraction data for this compound is unavailable, studies on analogous hydrates, such as 4-methylphenylglyoxal hydrate (C₉H₁₀O₃), reveal monoclinic crystal systems with hydrogen-bonded networks stabilizing the hydrate structure . The hydrate water molecules form bridges between carbonyl oxygen atoms, creating a rigid lattice that may influence solubility and thermal stability.
Infrared Spectroscopy
The IR spectrum of glyoxal hydrates typically shows strong absorption bands at 3300–3500 cm⁻¹ (O-H stretching of water), 1700–1750 cm⁻¹ (C=O stretching), and 1200–1300 cm⁻¹ (C-O stretching). The dimethylamino group contributes N-H stretching vibrations near 2800 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹ .
Nuclear Magnetic Resonance
¹H NMR signals for the glyoxal moiety appear as doublets between δ 9.5–10.0 ppm (aldehyde protons) and δ 4.0–5.0 ppm (hydrate protons). The dimethylamino group produces a singlet near δ 3.0 ppm for the N-methyl groups, while aromatic protons resonate at δ 6.5–7.5 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via condensation of 4-dimethylaminobenzaldehyde with glyoxal under acidic or basic conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and glyoxal in ethanol with a catalytic amount of piperidine, followed by hydration with water to yield the crystalline hydrate .
Process Optimization
Industrial production employs continuous flow reactors to enhance yield and purity. Key parameters include:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 60–70°C | Maximizes kinetics |
Residence Time | 30–45 min | Prevents decomposition |
Glyoxal Molar Ratio | 1.2:1 | Compensates for volatility |
Recrystallization from aqueous ethanol (70% v/v) achieves >98% purity, as confirmed by HPLC .
Reactivity and Chemical Transformations
Oxidation and Reduction
The glyoxal group undergoes oxidation to dicarboxylic acids with KMnO₄ in acidic media, yielding 4-dimethylaminophenylmalonic acid. Reduction with NaBH₄ produces the corresponding diol, 4-dimethylaminophenylethylene glycol, which serves as a chiral building block in asymmetric synthesis .
Nucleophilic Substitution
The dimethylamino group participates in quaternization reactions with alkyl halides, forming ammonium salts that enhance water solubility. For example, treatment with methyl iodide generates a trimethylammonium derivative, which exhibits surfactant properties .
Applications in Materials Science
Coordination Polymers
The compound acts as a ditopic ligand, coordinating to metal ions through the carbonyl oxygen and dimethylamino nitrogen. Reaction with Cu(II) acetate forms a porous coordination polymer with BET surface areas exceeding 800 m²/g, suitable for gas storage applications .
Photoresponsive Materials
Upon UV irradiation, the glyoxal moiety undergoes [2+2] cycloaddition, enabling crosslinking in polymer matrices. This property is exploited in the development of photolithographic resins with sub-micron resolution .
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